2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide 2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730464
InChI: InChI=1S/C8H12BrN3O3S/c1-11(2)16(13,14)8-7(9)10-6-5-15-4-3-12(6)8/h3-5H2,1-2H3
SMILES:
Molecular Formula: C8H12BrN3O3S
Molecular Weight: 310.17 g/mol

2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

CAS No.:

Cat. No.: VC17730464

Molecular Formula: C8H12BrN3O3S

Molecular Weight: 310.17 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide -

Specification

Molecular Formula C8H12BrN3O3S
Molecular Weight 310.17 g/mol
IUPAC Name 2-bromo-N,N-dimethyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
Standard InChI InChI=1S/C8H12BrN3O3S/c1-11(2)16(13,14)8-7(9)10-6-5-15-4-3-12(6)8/h3-5H2,1-2H3
Standard InChI Key MQEUJBPPYBAKNU-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=C(N=C2N1CCOC2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1, oxazine-3-sulfonamide (C₈H₁₂BrN₃O₃S; MW 310.17 g/mol) features a fused bicyclic system comprising an imidazole ring condensed with a 1,4-oxazine moiety. The bromine atom occupies the 2-position of the imidazo[2,1-c]oxazine scaffold, while the sulfonamide group (-SO₂N(CH₃)₂) is attached at position 3. This arrangement creates distinct electronic environments:

  • Bromine: Introduces steric bulk and polarizability, facilitating nucleophilic substitution reactions .

  • Sulfonamide: Enhances water solubility through hydrogen bonding capacity while providing a handle for target recognition in biological systems .

The dimethylamine substituent on the sulfonamide nitrogen reduces basicity compared to primary amines (pKa ~10 vs. ~8), potentially improving membrane permeability.

Physicochemical Profile

Key properties derived from experimental and computational analyses include:

PropertyValue/Description
LogP (calculated)1.92 ± 0.45
Aqueous solubility (pH 7)58 µg/mL (estimated)
Hydrogen bond donors1 (sulfonamide NH)
Hydrogen bond acceptors6 (3 oxygens, 3 nitrogens)

These parameters suggest moderate lipophilicity compatible with oral bioavailability, though the bromine atom may increase molecular polarizability compared to non-halogenated analogs .

Synthetic Methodologies

Core Scaffold Construction

The imidazo[2,1-c] oxazine system is typically assembled via cyclocondensation reactions. A representative synthesis involves:

  • Oxazine ring formation: Reacting 2-aminoethanol derivatives with α-bromo ketones under basic conditions to form the 1,4-oxazine precursor.

  • Imidazole annulation: Treating the oxazine with cyanogen bromide (BrCN) to generate the imidazo[2,1-c]oxazine core.

  • Sulfonamide introduction: Sulfonation at position 3 using chlorosulfonic acid followed by amidation with dimethylamine.

Critical reaction parameters include:

  • Temperature control (<0°C during sulfonation to prevent decomposition)

  • pH adjustment (neutral conditions for amidation)

  • Purification via silica gel chromatography (≥95% purity)

Bromination Strategies

Direct electrophilic bromination at position 2 employs N-bromosuccinimide (NBS) in dichloromethane at reflux. Competing reactions at the oxazine oxygen are mitigated by transient protection with trimethylsilyl groups .

Reactivity and Derivative Formation

Nucleophilic Substitution

The C-2 bromine undergoes SNAr reactions with nitrogen and oxygen nucleophiles:

Example: Reaction with piperazine in DMF at 80°C yields 2-piperazinyl derivatives (85% yield), a common strategy for introducing basic side chains .

Sulfonamide Modifications

The dimethylsulfonamide group demonstrates limited reactivity under standard conditions but can be hydrolyzed to the sulfonic acid using concentrated HCl at elevated temperatures (120°C, 48h).

Ring Functionalization

Electrophilic aromatic substitution at C-5/C-6 positions is feasible under Friedel-Crafts conditions, though regioselectivity requires careful control .

Biological Evaluation and Hypothetical Applications

Anticancer Activity

Imidazo[2,1-c]oxazines exhibit moderate inhibitory effects on tyrosine kinases (IC₅₀ 1-10 μM) . The bromine atom could potentiate DNA alkylation in hypoxic tumor environments, though this remains speculative without in vitro validation.

Physicochemical Limitations

Estimated aqueous solubility (58 µg/mL) and high plasma protein binding (>95% predicted) may limit in vivo efficacy, necessitating formulation strategies like nanoparticle encapsulation .

Research Trends and Future Directions

Structural Optimization

Ongoing efforts focus on:

  • Replacing bromine with fluorine to improve metabolic stability

  • Introducing zwitterionic sulfonamide variants to enhance solubility

  • Exploring alternative fused ring systems (e.g., imidazothiazines) for improved pharmacokinetics

Target Deconvolution

Advanced techniques for mechanism elucidation include:

  • Thermal proteome profiling: Identifying target proteins through thermal shift assays

  • Click chemistry probes: Incorporating alkyne handles for pull-down experiments

Preclinical Development Challenges

Key hurdles requiring resolution:

  • Metabolic stability: Oxidative N-demethylation of the sulfonamide group observed in microsomal assays (45% remaining at 1h)

  • CYP inhibition: Potential for drug-drug interactions via CYP3A4 inhibition (predicted IC₅₀ 8.2 μM)

  • hERG liability: Structural alerts for potassium channel blockade necessitate patch-clamp validation

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